2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)-
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Overview
Description
2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- is a complex organic compound that belongs to the class of indolinones and oxadiazoles. Indolinones are known for their diverse biological activities, while oxadiazoles are recognized for their wide range of applications in medicinal chemistry. The combination of these two moieties in a single molecule makes this compound particularly interesting for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- typically involves multiple steps. One common method includes the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the indolinone core with the oxadiazole moiety under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-Indolinone Derivatives: Compounds with similar indolinone cores but different substituents.
Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
The uniqueness of 2-Indolinone, 5-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-ylimino)- lies in its combined indolinone and oxadiazole moieties, which confer a unique set of chemical and biological properties.
Properties
CAS No. |
84640-91-5 |
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Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
(3E)-5-methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]-1H-indol-2-one |
InChI |
InChI=1S/C17H12N4O2/c1-10-7-8-13-12(9-10)14(15(22)18-13)19-17-21-20-16(23-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19,21,22) |
InChI Key |
IIRQFOQQQJUMDR-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)NC(=O)/C2=N/C3=NN=C(O3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C2=NC3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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